N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzamide
Description
N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzamide is a benzamide derivative featuring a unique azetidine ring substituted with a trifluoroethoxy group at the 3-position. The core benzamide structure is functionalized with a 2-oxoethyl chain linked to the azetidine moiety, distinguishing it from simpler benzamide analogs.
Properties
IUPAC Name |
N-[2-oxo-2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)9-22-11-7-19(8-11)12(20)6-18-13(21)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METCPVOBUYSADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using reagents like trifluoroethanol and suitable leaving groups.
Coupling with Benzamide: The final step involves coupling the azetidine derivative with benzamide using coupling agents such as carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and azetidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Materials Science: It is investigated for its properties in the development of advanced materials, such as polymers and coatings.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, facilitating its passage through biological membranes. The azetidine ring and benzamide moiety interact with target proteins or enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Azetidine vs. Piperidine/Thiazole : The azetidine ring in the target compound provides a smaller, more strained four-membered ring compared to piperidine (six-membered) or thiazole (five-membered heterocycle). This may influence conformational flexibility and receptor binding .
- Trifluoroethoxy Group : Shared with Y501-8444 () and patent compounds (), this group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in fluorinated drug design .
- Oxoethyl Linker : The 2-oxoethyl chain in the target compound is structurally analogous to hydrazine-linked benzamides () and sulfonamidoacetamides (), which facilitate interactions with enzymatic active sites or metal ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
